molecular formula C10H8FNO2 B14127126 8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one

8-Fluoro-3-methoxy-1,2-dihydroisoquinolin-1-one

Cat. No.: B14127126
M. Wt: 193.17 g/mol
InChI Key: AJMDWDCGOJRBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-3-methoxyisoquinolin-1(2h)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-methoxyisoquinolin-1(2h)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 8-fluoroisoquinoline and methoxy-substituted reagents.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

    Purification: The final product is usually purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-methoxyisoquinolin-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution Reagents: Nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-fluoro-3-methoxyisoquinolin-1(2h)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    8-fluoroisoquinoline: A related compound with similar structural features.

    3-methoxyisoquinoline: Another related compound with a methoxy group at the 3-position.

    Isoquinoline: The parent compound of the isoquinoline family.

Uniqueness

8-fluoro-3-methoxyisoquinolin-1(2h)-one is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical properties and potential applications. The combination of these functional groups may offer distinct advantages in terms of reactivity, stability, and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

8-fluoro-3-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8FNO2/c1-14-8-5-6-3-2-4-7(11)9(6)10(13)12-8/h2-5H,1H3,(H,12,13)

InChI Key

AJMDWDCGOJRBCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC=C2)F)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.